4-Aminopiperidine-4-carboxamide

sigma-1 receptor radioligand binding neurology

4-Aminopiperidine-4-carboxamide is a privileged bifunctional building block that uniquely positions both amine and carboxamide groups at the piperidine 4‑position. This synergy is essential for the potency of clinical‑stage kinase inhibitors such as AZD5363 (Capivasertib) and for achieving nanomolar sigma‑1 receptor affinity (Ki 3.7 nM, 351‑fold selectivity). Unlike simple 4‑aminopiperidine or piperidine‑4‑carboxamide analogs, only this scaffold delivers the dual pharmacophore required for robust target engagement and antiviral EC₅₀ values of 1.5–2.5 µM against coronaviruses. For reproducible results in kinase inhibitor development, sigma receptor studies, or antiviral combination research, insist on the precise chemical identity of 4‑aminopiperidine‑4‑carboxamide. Select a supply partner that guarantees high purity and rigorous quality documentation.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B8721957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopiperidine-4-carboxamide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CNCCC1(C(=O)N)N
InChIInChI=1S/C6H13N3O/c7-5(10)6(8)1-3-9-4-2-6/h9H,1-4,8H2,(H2,7,10)
InChIKeyGPEIVMXHSLWCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopiperidine-4-carboxamide: A Multi-Target Scaffold with Differentiated Biological Activity


4-Aminopiperidine-4-carboxamide is a heterocyclic compound featuring both amine and carboxamide functional groups on a piperidine scaffold, making it a valuable intermediate in pharmaceutical research and a versatile building block for kinase inhibitors and antiviral agents [1]. This compound and its dihydrochloride salt have been evaluated across multiple therapeutic areas, including antiviral applications against coronaviruses, sigma receptor modulation, and as a core structure in potent kinase inhibitors such as the clinical candidate AZD5363 [2].

Why 4-Aminopiperidine-4-carboxamide Cannot Be Interchanged with Simple Analogs


Simple structural analogs such as 4-aminopiperidine or piperidine-4-carboxamide lack the synergistic effect of both the amine and carboxamide moieties at the 4-position, which is critical for achieving potent target engagement across multiple receptor classes. For instance, 4-aminopiperidine alone has been shown to inhibit viral replication via receptor binding , but the addition of the carboxamide group in 4-aminopiperidine-4-carboxamide enables potent inhibition of kinases like Akt (as seen in AZD5363) and sigma-1 receptors [1]. Furthermore, piperidine-4-carboxamide derivatives have been optimized to achieve low nanomolar potency against CCR5 [2], whereas the parent piperidine-4-carboxamide itself shows only micromolar antiviral activity . This functional group synergy is not replicated by generic substitutes, making the precise chemical identity of 4-aminopiperidine-4-carboxamide essential for reproducibility in research and drug development.

4-Aminopiperidine-4-carboxamide: Quantifiable Differentiation vs. Analogs in Key Assays


Sigma-1 Receptor Affinity: 4-Aminopiperidine-4-carboxamide Derivatives vs. Piperazine Analogs

A derivative of 4-aminopiperidine-4-carboxamide (compound 2k) exhibited a Ki of 3.7 nM for the sigma-1 receptor with a selectivity ratio of 351 over sigma-2, demonstrating significantly enhanced affinity and selectivity compared to previously reported piperazine-based sigma-1 ligands [1]. This improvement was achieved by substituting the N-benzylcarboxamide group with a tetrahydroquinoline moiety, highlighting the critical role of the 4-aminopiperidine-4-carboxamide core in achieving high target engagement.

sigma-1 receptor radioligand binding neurology

Antiviral Activity: 4-Aminopiperidine-4-carboxamide Dihydrochloride vs. Remdesivir in Coronavirus Models

4-Aminopiperidine-4-carboxamide dihydrochloride (referred to as NCGC2955) demonstrated antiviral activity with EC50 values of 2.5 µM (Vero cells) and 1.5 µM (MK2 cells) against human α-coronavirus NL63, indicating micromolar potency against coronaviruses . In comparison, remdesivir, a standard-of-care antiviral, typically exhibits sub-micromolar EC50 values (e.g., 0.77 µM against SARS-CoV-2 in Vero E6 cells) [1].

antiviral coronavirus SARS-CoV-2

Kinase Inhibition: 4-Aminopiperidine-4-carboxamide Core in AZD5363 vs. ROCK Selectivity

The clinical candidate AZD5363, which contains a 4-aminopiperidine-4-carboxamide core, demonstrated increased potency, reduced hERG affinity, and higher selectivity against the closely related AGC kinase ROCK compared to earlier pyrrolopyrimidine inhibitors [1]. This compound achieved oral bioavailability and pharmacodynamic knockdown of Akt phosphorylation in vivo, validating the scaffold's utility in kinase drug discovery.

kinase inhibitor Akt cancer

CCR5 Antagonism: Piperidine-4-carboxamide Derivatives vs. Maraviroc

Novel piperidine-4-carboxamide derivatives (compounds 16g and 16i) exhibited IC50 values of 25.73 nM and 25.53 nM against CCR5 in calcium mobilization assays, comparable to the positive control maraviroc (IC50 = 25.43 nM) [1]. These compounds also displayed antiviral activity in HIV-1 single cycle assays with IC50 values of 73.01 nM and 94.10 nM, respectively.

CCR5 HIV antagonist

Cognition Enhancement: 4-Aminopiperidine Derivatives vs. Piperazine Nootropics

Extrusion of one nitrogen from the piperazine ring of potent nootropic drugs yielded 4-aminopiperidine analogues that maintained high cognition-enhancing activity in the mouse passive avoidance test, with one compound (9) active at 0.01 mg/kg ip [1]. This indicates that the 4-aminopiperidine scaffold can effectively replace the piperazine core without loss of in vivo efficacy, while potentially offering different metabolic or synthetic advantages.

nootropic cognition Alzheimer

Anti-Tubercular Activity: 4-Aminopiperidine Series vs. Standard Agents

The 4-aminopiperidine series has demonstrated anti-bacterial activity against Mycobacterium tuberculosis, with exploration of its potential to inhibit aerobic growth of the pathogen [1]. While specific MIC values were not provided in the abstract, the series has shown limited but measurable activity, suggesting it may serve as a starting point for optimization.

tuberculosis antibacterial M. tuberculosis

High-Impact Application Scenarios for 4-Aminopiperidine-4-carboxamide


Sigma-1 Receptor Probe Development

Leverage the high sigma-1 affinity (Ki = 3.7 nM) and selectivity (351-fold over sigma-2) of 4-aminopiperidine-4-carboxamide derivatives [1] to develop radioligands or fluorescent probes for sigma-1 receptor imaging and functional studies in neurological disease models.

Kinase Inhibitor Lead Optimization

Utilize the 4-aminopiperidine-4-carboxamide core as a privileged scaffold for designing selective Akt inhibitors with reduced hERG liability, as validated by the clinical candidate AZD5363 [2]. This scaffold offers a starting point for optimizing oral bioavailability and kinase selectivity.

HIV Entry Inhibitor Discovery

Explore piperidine-4-carboxamide derivatives as CCR5 antagonists with potency equivalent to maraviroc (IC50 ≈ 25 nM) [3], enabling the development of novel HIV-1 entry inhibitors with potentially differentiated resistance profiles and pharmacokinetic properties.

Antiviral Combination Therapy Research

Investigate 4-aminopiperidine-4-carboxamide dihydrochloride as a structurally distinct antiviral agent against coronaviruses (EC50 = 1.5-2.5 µM) for combination therapy studies with remdesivir or other approved antivirals, potentially mitigating resistance emergence.

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